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Compound of Interest

Compound Name: 7-Chloro-7-octenoic acid

CAS No.: 731773-29-8

Cat. No.: B1323726

Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 7-
Chloro-7-octenoic acid, a molecule of interest for researchers in organic synthesis and drug

development. In the absence of directly published experimental spectra, this document

synthesizes foundational spectroscopic principles with data from analogous structures to

present a robust, predictive characterization. This guide is intended to aid researchers in the

identification, purification, and structural confirmation of this compound.

Molecular Structure and Key Features
7-Chloro-7-octenoic acid is an eight-carbon carboxylic acid featuring a terminal vinyl chloride

moiety. This unique combination of functional groups—a carboxylic acid, an alkene, and an

organochloride—gives rise to a distinct spectroscopic fingerprint. Understanding the interplay

of these groups is paramount to interpreting the spectral data.

Caption: Molecular structure of 7-Chloro-7-octenoic acid.
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NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The

following sections detail the predicted ¹H and ¹³C NMR spectra of 7-Chloro-7-octenoic acid.

Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons

and their connectivity. The chemical shifts are influenced by the electron-withdrawing effects of

the carboxylic acid and the chlorine atom.
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Proton(s)

Predicted

Chemical Shift

(ppm)

Predicted

Multiplicity

Predicted

Integration
Justification

H on -COOH ~10-12 Singlet (broad) 1H

The acidic proton

of a carboxylic

acid is typically

deshielded and

appears as a

broad singlet.

H on C2 ~2.35 Triplet 2H

Alpha to the

carbonyl group,

these protons

are deshielded.

They are coupled

to the protons on

C3.

H on C3 ~1.65 Quintet 2H

Beta to the

carbonyl group,

coupled to

protons on C2

and C4.

H on C4, C5 ~1.3-1.5 Multiplet 4H

Protons of the

central

methylene

groups in the

alkyl chain.

H on C6 ~2.10 Quartet 2H

Allylic protons,

deshielded by

the adjacent

double bond,

coupled to

protons on C5

and C7.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323726?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H on C7 ~6.0-6.2 Triplet 1H

Vinylic proton,

significantly

deshielded by

the geminal

chlorine atom.

Coupled to the

protons on C6.

H on C8 ~5.2-5.4 Multiplet 2H

Terminal vinylic

protons,

appearing as two

distinct signals

due to different

geometric

relationships with

the chlorine.

Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reveal the number of unique carbon environments in the

molecule.
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Carbon(s)
Predicted Chemical Shift

(ppm)
Justification

C1 (-COOH) ~175-180

The carbonyl carbon of a

carboxylic acid is highly

deshielded.[1]

C2 ~34 Alpha to the carbonyl group.

C3, C4, C5 ~24-29
Carbons in the middle of the

alkyl chain.

C6 ~32

Allylic carbon, slightly

deshielded by the double

bond.

C7 ~135-140

Vinylic carbon bonded to

chlorine, significantly

deshielded.

C8 ~115-120 Terminal vinylic carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

The IR spectrum of 7-Chloro-7-octenoic acid is expected to be dominated by the

characteristic absorptions of the carboxylic acid and the vinyl chloride moieties.
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Functional Group
Predicted Absorption

Range (cm⁻¹)
Intensity Description

O-H (Carboxylic Acid) 3300 - 2500 Strong, Broad

This very broad

absorption is a

hallmark of the

hydrogen-bonded O-H

stretch in a carboxylic

acid dimer.[2][3]

C-H (sp³ ) 2960 - 2850 Medium-Strong

Stretching vibrations

of the methylene

groups in the alkyl

chain.

C=O (Carboxylic Acid) ~1710 Strong, Sharp

The carbonyl stretch

is a very intense and

characteristic

absorption for

carboxylic acids.[2]

C=C (Alkene) ~1630 Medium

Stretching vibration of

the carbon-carbon

double bond.

C-Cl ~850 - 550 Medium-Strong
The carbon-chlorine

stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity.

Molecular Ion and Isotopic Pattern
A key feature in the mass spectrum of 7-Chloro-7-octenoic acid will be the isotopic pattern of

chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of

approximately 3:1.[4][5] This will result in two molecular ion peaks:
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M+ peak: Corresponding to the molecule containing ³⁵Cl.

M+2 peak: Corresponding to the molecule containing ³⁷Cl, with an intensity of about one-

third of the M+ peak.[4][5]

The calculated molecular weight for C₈H₁₃³⁵ClO₂ is 176.06 g/mol , and for C₈H₁₃³⁷ClO₂ is

178.06 g/mol . Therefore, we expect to see prominent peaks at m/z 176 and 178 in a roughly

3:1 ratio.

Predicted Fragmentation Pattern
The fragmentation of 7-Chloro-7-octenoic acid under electron ionization is expected to

proceed through several characteristic pathways:

Loss of HCl: A common fragmentation for alkyl chlorides, leading to a fragment at M-36.

Alpha-cleavage: Cleavage of the bond between C2 and C3, resulting in fragments

corresponding to the loss of an ethyl group and larger alkyl fragments.

McLafferty Rearrangement: A potential rearrangement involving the carboxylic acid group.

Loss of the Carboxyl Group: Fragmentation leading to the loss of -COOH (45 Da).

[C8H13ClO2]+•
m/z = 176/178

Loss of HCl
[C8H12O2]+•

Loss of -COOH
[C7H12Cl]+

α-Cleavage

McLafferty Rearrangement
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Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 7-Chloro-7-octenoic acid.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this

guide. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 7-Chloro-7-octenoic acid in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-

32 scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good

signal-to-noise ratio.

IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or

KBr plates. Alternatively, the spectrum can be acquired using an Attenuated Total

Reflectance (ATR) accessory.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans

are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
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Analysis: Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 40-

200).

Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectra of

7-Chloro-7-octenoic acid. By understanding the expected chemical shifts, absorption

frequencies, and fragmentation patterns, researchers can confidently identify and characterize

this compound in their work. The key identifying features to look for are the characteristic broad

O-H and sharp C=O stretches in the IR, the deshielded vinylic protons in the ¹H NMR, the

downfield carboxylic acid carbon in the ¹³C NMR, and the distinctive M/M+2 isotopic pattern in

the mass spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1323726?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323726?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

